The sweetness-inhibiting effect of HPMP and Na-PMP is attributed to their selective competitive inhibition of sweet taste receptors. [] The molecules are believed to bind to these receptors, blocking sweeteners from interacting with them and thereby reducing the perceived sweetness. [] This inhibitory effect has been observed to be selective, as some sweeteners, like monoammonium glycyrrhizinate, neohesperidin dihydrochalcone, and thaumatin, are not significantly suppressed by Na-PMP. []
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